molecular formula C17H11FN4OS B11084378 6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-fluoro-phenyl)-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11084378
M. Wt: 338.4 g/mol
InChI Key: ADTGQYDUFYTNEA-UHFFFAOYSA-N
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Description

6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde, 2-thiophenecarboxaldehyde, and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyranopyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or thienyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-4-(3-CHLOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
  • 6-AMINO-4-(3-BROMOPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
  • 6-AMINO-4-(3-METHOXYPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Uniqueness

The uniqueness of 6-AMINO-4-(3-FLUOROPHENYL)-3-(2-THIENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs. The presence of the fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C17H11FN4OS

Molecular Weight

338.4 g/mol

IUPAC Name

6-amino-4-(3-fluorophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H11FN4OS/c18-10-4-1-3-9(7-10)13-11(8-19)16(20)23-17-14(13)15(21-22-17)12-5-2-6-24-12/h1-7,13H,20H2,(H,21,22)

InChI Key

ADTGQYDUFYTNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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